Cas no 65302-57-0 (Methyl 2-(4-ethylphenyl)propanoate)

Methyl 2-(4-ethylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(4-Ethylphenyl)propanoate
- Methyl 2-(4-ethylphenyl)propanoate
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- Inchi: 1S/C12H16O2/c1-4-10-5-7-11(8-6-10)9(2)12(13)14-3/h5-9H,4H2,1-3H3
- InChI Key: AYKIAVWAYVUSEQ-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)C1C=CC(CC)=CC=1)=O
Methyl 2-(4-ethylphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M286205-250mg |
Methyl 2-(4-Ethylphenyl)propanoate |
65302-57-0 | 250mg |
$236.00 | 2023-05-18 | ||
TRC | M286205-500mg |
Methyl 2-(4-Ethylphenyl)propanoate |
65302-57-0 | 500mg |
$437.00 | 2023-05-18 | ||
TRC | M286205-1000mg |
Methyl 2-(4-Ethylphenyl)propanoate |
65302-57-0 | 1g |
$793.00 | 2023-05-18 | ||
TRC | M286205-100mg |
Methyl 2-(4-Ethylphenyl)propanoate |
65302-57-0 | 100mg |
$104.00 | 2023-05-18 | ||
TRC | M286205-1g |
Methyl 2-(4-Ethylphenyl)propanoate |
65302-57-0 | 1g |
$ 655.00 | 2022-06-02 |
Methyl 2-(4-ethylphenyl)propanoate Related Literature
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1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
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Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
Additional information on Methyl 2-(4-ethylphenyl)propanoate
Methyl 2-(4-ethylphenyl)propanoate: Chemical Profile and Emerging Applications
Methyl 2-(4-ethylphenyl)propanoate, with the CAS number 65302-57-0, is a chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This ester, characterized by its unique structural motif, has found utility in various applications ranging from synthetic intermediates to potential bioactive molecules. The compound's molecular structure, featuring a phenyl ring substituted with an ethyl group and linked to a propanoate moiety, contributes to its distinctive chemical properties and reactivity.
The synthesis of Methyl 2-(4-ethylphenyl)propanoate involves well-established organic reactions, typically starting from readily available precursors such as 4-ethylbenzaldehyde and propanoic acid. The esterification process, often catalyzed by acid or base conditions, yields the desired product with high efficiency. This synthetic accessibility makes it a valuable building block for more complex molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.
In recent years, the compound has been explored for its potential applications in medicinal chemistry. The presence of the phenyl ring and the ethyl substituent in Methyl 2-(4-ethylphenyl)propanoate suggests possible interactions with biological targets, making it a candidate for further investigation as a lead compound in drug discovery. Studies have begun to uncover its pharmacological profile, focusing on its potential effects on enzyme inhibition and receptor binding. These preliminary findings are particularly intriguing given the growing interest in structurally diverse molecules that can modulate biological pathways.
One of the most promising areas of research involves the use of Methyl 2-(4-ethylphenyl)propanoate as a precursor in the synthesis of more complex bioactive molecules. Researchers are leveraging its reactive sites to introduce additional functional groups, creating derivatives with enhanced pharmacological properties. For instance, modifications at the ester linkage or the phenyl ring have shown promise in altering binding affinities and selectivity towards specific biological targets. This approach aligns with current trends in drug development, where molecular diversity is key to overcoming resistance mechanisms and improving therapeutic outcomes.
The compound's role in materials science is also emerging as a significant area of interest. Methyl 2-(4-ethylphenyl)propanoate exhibits interesting physicochemical properties that make it suitable for use in polymer formulations and coatings. Its ability to act as a plasticizer or an intermediate in polymer synthesis has been explored, leading to materials with improved flexibility and durability. These applications highlight the versatility of Methyl 2-(4-ethylphenyl)propanoate beyond traditional pharmaceutical uses.
Advances in computational chemistry have further enhanced the understanding of Methyl 2-(4-ethylphenyl)propanoate's behavior. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict potential drug-like properties more accurately. These computational tools are particularly valuable in designing derivatives with optimized pharmacokinetic profiles. By integrating experimental data with theoretical calculations, scientists can accelerate the discovery process and reduce the time-to-market for new therapeutic agents.
The environmental impact of Methyl 2-(4-ethylphenyl)propanoate is another critical consideration in its broader application. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to optimize production processes, ensuring that the compound's benefits are realized without compromising ecological integrity. This sustainable approach is essential for long-term viability in both pharmaceuticals and materials science.
Future directions for Methyl 2-(4-ethylphenyl)propanoate include expanding its applications into new domains such as nanotechnology and biomedicine. The compound's unique structural features make it a candidate for use in drug delivery systems, where precise control over molecular interactions is crucial. Additionally, its potential role in developing smart materials that respond to external stimuli has sparked interest among researchers exploring next-generation technologies.
In conclusion, Methyl 2-(4-ethylphenyl)propanoate (CAS no: 65302-57-0) represents a multifaceted compound with broad applications across multiple scientific disciplines. Its synthetic accessibility, coupled with its promising biological and material science properties, positions it as a valuable asset for innovation. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological development.
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